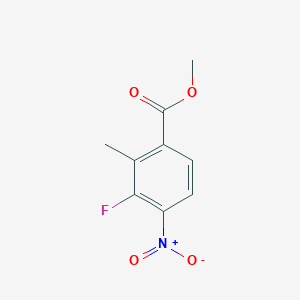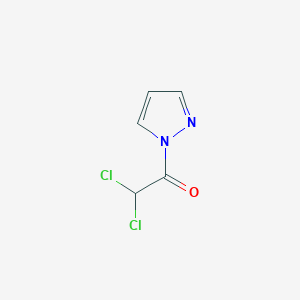
2,2-Dichloro-1-pyrazol-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-pyrazol-1-ylethanone is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of two chlorine atoms and a pyrazole ring attached to an ethanone group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-pyrazol-1-ylethanone typically involves the reaction of pyrazole derivatives with chlorinating agents. One common method is the reaction of pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1-pyrazol-1-ylethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium thiolate are used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-pyrazol-1-ylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-pyrazol-1-ylethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone: Similar structure with three chlorine atoms and a pyrrole ring.
2,2-Dichloro-1-(1H-indol-3-yl)ethanone: Contains an indole ring instead of a pyrazole ring.
2,2-Dichloro-1-(1H-imidazol-2-yl)ethanone: Contains an imidazole ring.
Uniqueness
2,2-Dichloro-1-pyrazol-1-ylethanone is unique due to its specific substitution pattern and the presence of the pyrazole ring. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
39671-63-1 |
|---|---|
Fórmula molecular |
C5H4Cl2N2O |
Peso molecular |
179.00 g/mol |
Nombre IUPAC |
2,2-dichloro-1-pyrazol-1-ylethanone |
InChI |
InChI=1S/C5H4Cl2N2O/c6-4(7)5(10)9-3-1-2-8-9/h1-4H |
Clave InChI |
HBPXPSZBJTZGOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole](/img/structure/B12869257.png)
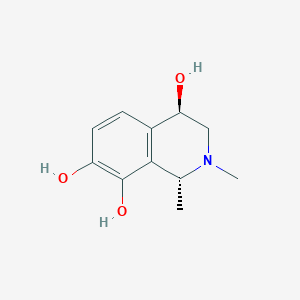
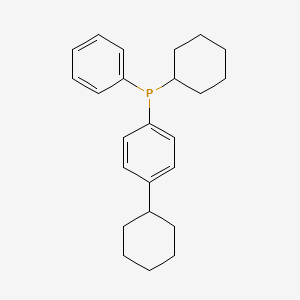
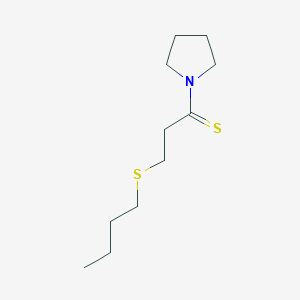
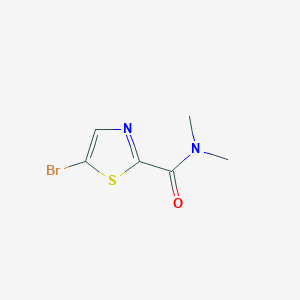

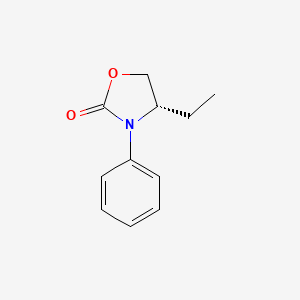
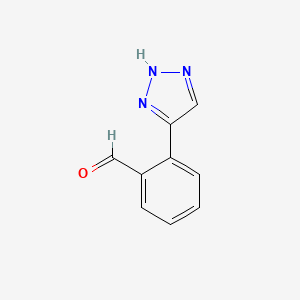
![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
![(2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol](/img/structure/B12869322.png)
![1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)
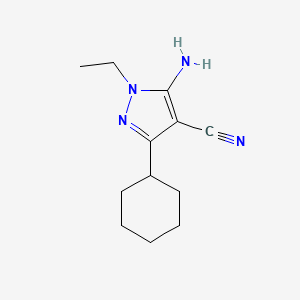
![2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12869328.png)
